1,4-di(butan-2-yl)benzene

Beschreibung

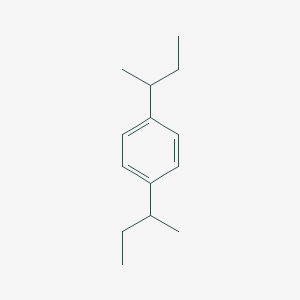

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1014-41-1 |

|---|---|

Molekularformel |

C14H22 |

Molekulargewicht |

190.32 g/mol |

IUPAC-Name |

1,4-di(butan-2-yl)benzene |

InChI |

InChI=1S/C14H22/c1-5-11(3)13-7-9-14(10-8-13)12(4)6-2/h7-12H,5-6H2,1-4H3 |

InChI-Schlüssel |

BMVSGYZZGVEXTB-UHFFFAOYSA-N |

SMILES |

CCC(C)C1=CC=C(C=C1)C(C)CC |

Kanonische SMILES |

CCC(C)C1=CC=C(C=C1)C(C)CC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Synthesis of 1,4-di(butan-2-yl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,4-di(butan-2-yl)benzene, a dialkylated aromatic hydrocarbon. The primary synthetic route detailed is the Friedel-Crafts alkylation of benzene with a suitable butene precursor, typically 2-butanol or 1-butene, in the presence of a Lewis acid catalyst. This document outlines the underlying chemical principles, a detailed experimental protocol adapted from analogous syntheses, and relevant characterization data. The information is intended to serve as a valuable resource for researchers in organic synthesis, materials science, and drug development who may utilize this compound as a building block or investigate its properties.

Introduction

This compound, also known as p-di-sec-butylbenzene, is an organic compound characterized by a central benzene ring substituted with two sec-butyl groups at the para positions. The introduction of these alkyl groups significantly influences the molecule's physical and chemical properties, including its boiling point, solubility, and reactivity in subsequent chemical transformations.[1] This structural motif can be of interest in the development of novel organic materials and as an intermediate in the synthesis of more complex molecules.

The most common and industrially relevant method for the synthesis of this compound is the Friedel-Crafts alkylation.[2][3][4] This class of electrophilic aromatic substitution reactions allows for the formation of carbon-carbon bonds between an aromatic ring and an alkyl group. The choice of alkylating agent and reaction conditions is crucial to control the degree of alkylation and the regioselectivity of the substitution.

Synthetic Pathway: Friedel-Crafts Alkylation

The synthesis of this compound is achieved through the Friedel-Crafts alkylation of benzene. This reaction involves the generation of a sec-butyl carbocation electrophile from a precursor, which then attacks the electron-rich benzene ring.

Reaction Mechanism

The mechanism of the Friedel-Crafts alkylation proceeds in three main steps:

-

Generation of the Electrophile: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), reacts with the alkylating agent (e.g., 2-butanol or 2-chlorobutane) to form a sec-butyl carbocation.[3][5]

-

Electrophilic Attack: The nucleophilic π-electrons of the benzene ring attack the carbocation, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][5]

-

Deprotonation: A weak base, such as the tetrachloroaluminate ion (AlCl₄⁻), removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[3][5]

The initial product is sec-butylbenzene. Since the sec-butyl group is an activating group, the mono-substituted product is more reactive than benzene itself, leading to a second alkylation to form di-sec-butylbenzene isomers. The para isomer is generally favored due to steric hindrance.

Caption: Mechanism of Friedel-Crafts Alkylation for this compound Synthesis.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound, adapted from established procedures for similar Friedel-Crafts alkylations.[5]

Materials and Equipment

| Material/Equipment | Specifications |

| Benzene | Anhydrous |

| 2-Butanol | Reagent grade |

| Aluminum Chloride (AlCl₃) | Anhydrous, powdered |

| Diethyl ether | Anhydrous |

| Sodium sulfate (Na₂SO₄) | Anhydrous |

| Round-bottom flask | 250 mL, three-necked |

| Reflux condenser | |

| Dropping funnel | |

| Magnetic stirrer and stir bar | |

| Ice bath | |

| Separatory funnel | |

| Rotary evaporator | |

| Distillation apparatus |

Procedure

-

Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture using drying tubes.

-

Reactant Charging: In the flask, place anhydrous benzene (e.g., 50 mL). Cool the flask in an ice bath with continuous stirring.

-

Catalyst Addition: Carefully add anhydrous aluminum chloride (e.g., 0.1 mol) to the cooled benzene in portions.

-

Addition of Alkylating Agent: Slowly add 2-butanol (e.g., 0.25 mol) from the dropping funnel to the stirred mixture over a period of 30-60 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.

-

Workup: Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of ice-cold water (e.g., 100 mL) to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, a dilute sodium bicarbonate solution, and again with water.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent and remove the solvent (unreacted benzene and diethyl ether, if used for extraction) using a rotary evaporator.

-

Purification: The crude product, a mixture of sec-butylbenzene and di-sec-butylbenzene isomers, can be purified by fractional distillation under reduced pressure to isolate the this compound isomer.

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₂ | [1] |

| Molecular Weight | 190.32 g/mol | [1] |

| Boiling Point | 246.7 °C at 760 mmHg | [1] |

| Density | 0.855 g/cm³ | [1] |

| CAS Number | 1014-41-1 | [1] |

Expected Spectroscopic Data (Based on Analogous Compounds)

| Spectroscopy | Expected Chemical Shifts / Frequencies |

| ¹H NMR | δ ~7.1 (s, 4H, Ar-H), δ ~2.6 (sextet, 2H, Ar-CH), δ ~1.6 (quintet, 4H, CH₂), δ ~1.2 (d, 6H, CH-CH₃), δ ~0.8 (t, 6H, CH₂-CH₃) |

| ¹³C NMR | δ ~145 (Ar-C), δ ~127 (Ar-CH), δ ~41 (Ar-CH), δ ~31 (CH₂), δ ~22 (CH-CH₃), δ ~12 (CH₂-CH₃) |

| IR | ~3050-3000 cm⁻¹ (Ar C-H stretch), ~2960-2850 cm⁻¹ (Alkyl C-H stretch), ~1600, 1500 cm⁻¹ (Ar C=C stretch), ~830 cm⁻¹ (para-disubstituted C-H bend) |

Conclusion

The synthesis of this compound can be reliably achieved through the Friedel-Crafts alkylation of benzene. Careful control of reaction conditions is necessary to favor the formation of the desired para-disubstituted product and to minimize the formation of other isomers and polyalkylated byproducts. The provided experimental protocol, adapted from similar syntheses, offers a solid foundation for the laboratory preparation of this compound. Further optimization of reaction parameters such as temperature, reaction time, and catalyst loading may be necessary to achieve high yields and purity. The characterization data presented, while based on analogous structures, provides a useful guide for the identification and quality control of the synthesized this compound.

References

- 1. 1,4-Di-sec-butylbenzene | CAS#:1014-41-1 | Chemsrc [chemsrc.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. cerritos.edu [cerritos.edu]

- 6. bmse000725 Sec-butylbenzene at BMRB [bmrb.io]

- 7. Benzene, (1-methylpropyl)- [webbook.nist.gov]

1,4-di(butan-2-yl)benzene chemical and physical properties

An In-depth Technical Guide to the Chemical and Physical Properties of 1,4-di(butan-2-yl)benzene

Introduction

This compound, also known as 1,4-di-sec-butylbenzene, is an aromatic hydrocarbon. This document provides a comprehensive overview of its chemical and physical properties, tailored for researchers, scientists, and professionals in drug development. The sec-butyl groups attached to the benzene ring influence its physical characteristics, such as boiling point and solubility, as well as its chemical reactivity in substitution and addition reactions.[1]

Chemical and Physical Properties

The properties of this compound are summarized in the tables below, providing a clear reference for its key characteristics.

General Properties

| Property | Value |

| CAS Number | 1014-41-1 |

| Molecular Formula | C14H22[2] |

| Molecular Weight | 190.324 g/mol [2], 190.33 g/mol [3] |

| IUPAC Name | This compound |

| Synonyms | 1,4-Di-sec-butylbenzene, p-Di-sec-butylbenzene, Benzene,1,4-bis-(1-methylpropyl)[1] |

| InChIKey | BMVSGYZZGVEXTB-UHFFFAOYSA-N[3] |

| SMILES | CCC(C)c1ccc(cc1)C(C)CC[3] |

Physical Properties

| Property | Value |

| Boiling Point | 246.7°C at 760 mmHg[1][2], 237°C[3] |

| Melting Point | -58°C[3] |

| Density | 0.855 g/cm³[1][2] |

| Vapor Pressure | 0.0419 mmHg at 25°C[1][2] |

| Refractive Index | 1.485[1] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, benzene, and carbon tetrachloride.[4] |

Safety and Other Properties

| Property | Value |

| Flash Point | 99.8°C[1][2] |

| LogP (Octanol-Water Partition Coefficient) | 4.71360[2] |

Experimental Protocols

Determination of Boiling Point

This protocol describes a general method for determining the boiling point of a liquid organic compound like this compound.

Materials:

-

Fusion tube

-

Capillary tube

-

Thermometer

-

Aluminium block

-

Tripod stand

-

Bunsen burner or heating mantle

-

Sample of this compound

Procedure:

-

Seal one end of the capillary tube by heating it in a flame.

-

Place a few drops of this compound into the fusion tube.

-

Place the sealed capillary tube into the fusion tube with the open end submerged in the liquid.

-

Insert the fusion tube and a thermometer into the holes of the aluminium block.

-

Place the aluminium block on the tripod stand and begin heating gently with a Bunsen burner or heating mantle.[5][6]

-

Observe the capillary tube. As the temperature rises, air will escape from the capillary tube.

-

Note the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube. This is the boiling point.[5]

-

Allow the apparatus to cool and note the temperature at which the liquid re-enters the capillary tube. The average of these two temperatures gives the corrected boiling point.

Synthesis of this compound

A common method for the synthesis of this compound is the Friedel-Crafts alkylation of benzene with a butene isomer (such as 2-butene) in the presence of a Lewis acid catalyst like AlCl₃.[1]

Materials:

-

Benzene[2]

-

2-Butene[2]

-

Anhydrous Aluminium Chloride (AlCl₃)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Drying agent (e.g., anhydrous calcium chloride)

-

Distillation apparatus

Procedure:

-

Set up a round-bottom flask with a reflux condenser and stirring apparatus in a fume hood.

-

Charge the flask with anhydrous benzene and the catalyst, anhydrous AlCl₃.

-

Cool the mixture in an ice bath.

-

Slowly bubble 2-butene gas through the stirred mixture.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time.

-

Quench the reaction by carefully adding water and then dilute hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water, then with a dilute sodium bicarbonate solution, and finally with water again.

-

Dry the organic layer over an anhydrous drying agent.

-

Filter off the drying agent and purify the product by distillation to isolate this compound.

Visualizations

Caption: Chemical classification of this compound.

Caption: Experimental workflow for boiling point determination.

Caption: Simplified workflow for the synthesis of this compound.

References

Spectroscopic Characterization of 1,4-di(butan-2-yl)benzene: A Technical Guide

This technical guide provides a detailed overview of the expected spectroscopic data for 1,4-di(butan-2-yl)benzene, intended for researchers, scientists, and professionals in drug development. The document outlines predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for their acquisition.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data tables are based on established spectroscopic principles and analysis of structurally similar compounds. These tables provide a reliable estimation of the expected spectral characteristics for this molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.10 | Singlet | 4H | Ar-H |

| ~ 2.60 | Sextet | 2H | Ar-CH (CH₃)CH₂CH₃ |

| ~ 1.60 | Quintet | 4H | Ar-CH(CH₃)CH₂ CH₃ |

| ~ 1.25 | Doublet | 6H | Ar-CH(CH₃ )CH₂CH₃ |

| ~ 0.85 | Triplet | 6H | Ar-CH(CH₃)CH₂CH₃ |

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145.0 | C -Ar (quaternary) |

| ~ 127.0 | C H-Ar |

| ~ 41.0 | Ar-C H(CH₃)CH₂CH₃ |

| ~ 31.0 | Ar-CH(CH₃)C H₂CH₃ |

| ~ 22.0 | Ar-CH(C H₃)CH₂CH₃ |

| ~ 12.0 | Ar-CH(CH₃)CH₂C H₃ |

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2960-2850 | Strong | C-H stretch (aliphatic) |

| 1610, 1510 | Medium-Strong | C=C stretch (aromatic ring) |

| 1460 | Medium | C-H bend (aliphatic) |

| 830-810 | Strong | C-H out-of-plane bend (para-disubstituted)[1] |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 190 | High | [M]⁺ (Molecular Ion) |

| 161 | Medium | [M - C₂H₅]⁺ |

| 133 | High | [M - C₄H₉]⁺ |

| 105 | Medium | [C₈H₉]⁺ |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or corresponding frequency for the ¹H field strength.

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 (or more, depending on sample concentration).

-

Spectral Width: 0 to 200 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of neat this compound directly onto the ATR crystal.

-

Acquisition:

-

Spectrometer: Fourier-transform infrared (FTIR) spectrometer.

-

Mode: ATR.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean, empty ATR crystal should be acquired prior to the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet.

-

Ionization:

-

Method: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

-

Mass Analysis:

-

Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: m/z 40-500.

-

Scan Rate: 1-2 scans/second.

-

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for spectroscopic analysis.

Caption: Molecular structure of this compound highlighting unique proton and carbon environments.

References

Mass Spectrometry of 1,4-di(butan-2-yl)benzene: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry of 1,4-di(butan-2-yl)benzene, also known as 1,4-di-sec-butylbenzene. The document outlines the predicted fragmentation patterns based on established principles of mass spectrometry for alkylbenzenes, offers a comprehensive experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS), and presents the data in a clear, tabular format.

Introduction

This compound (C14H22, molecular weight: 190.32 g/mol ) is an aromatic hydrocarbon with two secondary butyl groups attached to a benzene ring at the para positions.[1][2][3] Understanding its behavior under mass spectrometric conditions is crucial for its identification and characterization in various matrices. While a publicly available, experimentally derived mass spectrum for this specific compound is not readily accessible, its fragmentation pattern can be reliably predicted based on the well-documented behavior of similar alkylbenzenes, particularly sec-butylbenzene.[4][5]

Predicted Mass Spectrum and Fragmentation Pathway

The primary fragmentation mechanism for alkylbenzenes under electron ionization (EI) is benzylic cleavage, which leads to the formation of a stable benzylic carbocation.[6] In the case of this compound, the molecular ion ([M]•+) is expected to undergo cleavage at the benzylic position of one of the sec-butyl groups.

The most probable initial fragmentation is the loss of an ethyl radical (•CH2CH3), resulting in a highly stable secondary benzylic carbocation at m/z 161. This fragment is predicted to be the base peak in the mass spectrum. A subsequent fragmentation could involve the loss of a propene molecule (CH2=CHCH3) from the m/z 161 ion via a McLafferty-type rearrangement, leading to an ion at m/z 119. Further fragmentation of the m/z 161 ion could also involve the cleavage of the second sec-butyl group.

Another significant fragmentation pathway is the loss of a methyl radical (•CH3) from the molecular ion, leading to an ion at m/z 175. Cleavage of the C-C bond further from the ring can result in the loss of a propyl radical (•CH2CH2CH3) to form an ion at m/z 147.

Predicted Quantitative Mass Spectral Data

The following table summarizes the predicted major fragment ions, their proposed structures, and estimated relative abundances for the mass spectrum of this compound.

| m/z | Proposed Fragment Ion | Predicted Relative Abundance (%) |

| 190 | [C14H22]•+ (Molecular Ion) | 20 |

| 175 | [M - CH3]•+ | 30 |

| 161 | [M - C2H5]+ | 100 (Base Peak) |

| 147 | [M - C3H7]+ | 15 |

| 133 | [M - C4H9]+ | 25 |

| 119 | [M - C2H5 - C3H6]+ | 40 |

| 105 | [C8H9]+ | 50 |

| 91 | [C7H7]+ | 35 |

| 77 | [C6H5]+ | 10 |

Experimental Protocol: GC-MS Analysis

This section details a standard operating procedure for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system.[7][8][9][10]

Instrumentation

-

Gas Chromatograph: Agilent Intuvo 9000 GC (or equivalent)[8]

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)[8]

-

GC Column: HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[7]

Reagents and Standards

-

Carrier Gas: Helium (99.999% purity)

-

Solvent: Dichloromethane or Hexane (GC grade)

-

Standard: this compound (if available) or a suitable surrogate standard for calibration.

GC-MS Conditions

| Parameter | Value |

| Inlet Temperature | 280 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial temperature 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Range | m/z 40-400 |

| Solvent Delay | 3 min |

Sample Preparation

-

Prepare a stock solution of the analyte in the chosen solvent (e.g., 1 mg/mL).

-

Perform serial dilutions to prepare calibration standards at appropriate concentrations.

-

Inject the standards and samples into the GC-MS system.

Data Analysis

-

Identify the peak corresponding to this compound based on its retention time.

-

Acquire the mass spectrum for the identified peak.

-

Compare the obtained mass spectrum with the predicted fragmentation pattern for confirmation.

-

Quantify the analyte using the calibration curve generated from the standards.

Visualizing the Fragmentation Pathway

The following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathways of this compound.

References

- 1. 1,4-Di-sec-butylbenzene | CAS#:1014-41-1 | Chemsrc [chemsrc.com]

- 2. Cas 1014-41-1,1,4-Di-sec-butylbenzene | lookchem [lookchem.com]

- 3. 1,4-Dibutylbenzene | C14H22 | CID 519170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. SEC-BUTYLBENZENE(135-98-8) MS spectrum [chemicalbook.com]

- 5. ez.restek.com [ez.restek.com]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. agilent.com [agilent.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Infrared Spectroscopy of 1,4-di(butan-2-yl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and expected outcomes for the infrared (IR) spectroscopic analysis of 1,4-di(butan-2-yl)benzene. Given the absence of a dedicated, publicly available experimental spectrum for this specific molecule, this document synthesizes information from established group frequencies for para-disubstituted alkylbenzenes to present a detailed, predictive analysis. The methodologies and data presented herein are designed to serve as a robust reference for the characterization and quality control of this compound.

Introduction

Infrared spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the vibrational modes of molecules. For a compound such as this compound, IR spectroscopy is invaluable for confirming the presence of key structural features, namely the para-substituted benzene ring and the saturated alkyl (sec-butyl) side chains. The interaction of infrared radiation with the molecule induces vibrations in its chemical bonds, such as stretching and bending. The frequencies of these vibrations are characteristic of the bond type, its environment, and the masses of the atoms involved. This allows for the identification of functional groups and the confirmation of the overall molecular architecture.

The spectrum of this compound is expected to exhibit distinct absorption bands corresponding to:

-

Aromatic C-H stretching from the benzene ring.

-

Aliphatic C-H stretching from the butan-2-yl groups.

-

In-ring C=C stretching vibrations of the aromatic core.

-

Characteristic out-of-plane C-H bending vibrations that confirm the 1,4- (or para-) substitution pattern.

-

Aliphatic C-H bending vibrations from the methyl and methylene groups of the side chains.

This guide will detail the experimental protocol for obtaining a high-quality IR spectrum of this liquid compound and provide a tabulated summary of its predicted absorption bands.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

The following protocol describes two common methods for the analysis of a neat liquid sample like this compound: Attenuated Total Reflectance (ATR) and the Transmission Cell method.

Method 1: Attenuated Total Reflectance (ATR-FTIR)

This is often the preferred method due to its simplicity and minimal sample preparation.

-

Instrument Setup:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Select an appropriate spectral range, typically 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.[1]

-

If necessary, purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

-

Background Collection:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.[1][2] Clean with a suitable solvent like isopropanol and a soft, lint-free tissue, then allow it to dry completely.

-

Acquire a background spectrum. This involves scanning with no sample on the crystal. This background will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a single drop of this compound directly onto the center of the ATR crystal.[2]

-

If the instrument has a pressure arm, lower it to ensure good contact between the liquid sample and the crystal.

-

Acquire the sample spectrum. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[1]

-

-

Cleaning:

Method 2: Transmission Spectroscopy (Neat Liquid Film)

This traditional method involves creating a thin film of the liquid between two IR-transparent salt plates.

-

Instrument Setup:

-

Follow the same instrument setup steps as for the ATR method.

-

-

Background Collection:

-

Place the empty, assembled transmission cell or two clean salt plates (e.g., NaCl or KBr) in the spectrometer's sample holder and collect a background spectrum.

-

-

Sample Preparation:

-

Sample Analysis:

-

Place the sample holder into the beam path of the spectrometer.

-

Acquire the sample spectrum, co-adding multiple scans to achieve a good signal-to-noise ratio.

-

-

Cleaning:

-

Disassemble the plates and clean them thoroughly with a suitable dry solvent (e.g., isopropanol or chloroform). Do not use water , as it will dissolve the salt plates.[3]

-

Store the cleaned plates in a desiccator to protect them from atmospheric moisture.

-

Predicted Infrared Spectral Data

The following table summarizes the predicted characteristic absorption bands for this compound. These predictions are based on established group frequencies for para-disubstituted benzenes and alkyl chains.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| 3100 - 3000 | Weak | C-H Stretch | Aromatic C-H (sp² C-H) on the benzene ring.[4][5][6] |

| 2965 - 2950 | Strong | Asymmetric C-H Stretch | Methyl (CH₃) groups in the sec-butyl chains. |

| 2940 - 2915 | Strong | Asymmetric C-H Stretch | Methylene (CH₂) groups in the sec-butyl chains. |

| 2880 - 2865 | Strong | Symmetric C-H Stretch | Methyl (CH₃) groups in the sec-butyl chains. |

| 2865 - 2845 | Strong | Symmetric C-H Stretch | Methylene (CH₂) groups in the sec-butyl chains. |

| ~1615 & ~1515 | Medium | C=C Stretch (in-ring) | Aromatic ring stretching vibrations.[4][7] |

| 1470 - 1450 | Medium | C-H Bend (Scissoring) | Methylene (CH₂) and asymmetric methyl (CH₃) bend.[8] |

| 1385 - 1375 | Medium | C-H Bend (Symmetric) | Symmetric methyl (CH₃) "umbrella" mode.[8] |

| 860 - 790 | Strong | C-H Out-of-Plane Bend (Wag) | Characteristic of para-(1,4)-disubstitution.[9] |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for obtaining and analyzing the infrared spectrum of a liquid sample such as this compound using the ATR-FTIR method.

Caption: Workflow for ATR-FTIR analysis of a liquid sample.

Interpretation of Key Spectral Features

-

C-H Stretching Region (3100 - 2800 cm⁻¹): The presence of sharp peaks just above 3000 cm⁻¹ is a clear indication of C-H bonds on an aromatic ring.[5][6] The strong, complex set of bands below 3000 cm⁻¹ confirms the presence of the saturated sec-butyl alkyl groups.[8] The relative intensity of the aliphatic to aromatic C-H stretches will be high due to the larger number of aliphatic hydrogens.

-

Aromatic Ring Vibrations (1620 - 1400 cm⁻¹): Two medium-intensity peaks, typically around 1615 cm⁻¹ and 1515 cm⁻¹, are characteristic of the carbon-carbon double bond stretching within the benzene ring.[4][7]

-

Substitution Pattern (Fingerprint Region): The most diagnostic feature for confirming the 1,4-disubstitution pattern is a strong absorption band in the 860-790 cm⁻¹ range.[9] This band arises from the out-of-plane bending of the two adjacent C-H bonds on the benzene ring, a vibration characteristic of para-substituted isomers. The absence of strong bands in the regions for ortho- (770-735 cm⁻¹) and meta- (810-750 cm⁻¹ and a peak near 690 cm⁻¹) substitution would further corroborate the 1,4- structure.[9]

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to the Isomers of di(butan-2-yl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ortho, meta, and para isomers of di(butan-2-yl)benzene, also known as di-sec-butylbenzene. This document details their synthesis, physical and spectroscopic properties, and methods for their separation and identification.

Introduction

Di(butan-2-yl)benzene isomers are aromatic hydrocarbons characterized by a benzene ring substituted with two butan-2-yl (sec-butyl) groups. The positional isomerism—ortho (1,2-), meta (1,3-), and para (1,4-)—significantly influences their physical and chemical properties. These compounds are typically synthesized via Friedel-Crafts alkylation of benzene and serve as intermediates in various chemical syntheses. Understanding the distinct properties of each isomer is crucial for their application in research and development, including potential, though not extensively documented, relevance in medicinal chemistry as scaffolds or synthetic precursors.

Physical and Chemical Properties

The physical properties of the di(butan-2-yl)benzene isomers are influenced by the substitution pattern on the benzene ring. The para isomer, with its more symmetric structure, tends to have a higher melting point compared to the less symmetrical ortho and meta isomers. Boiling points generally increase with the degree of substitution.

Table 1: Physical Properties of di(butan-2-yl)benzene Isomers

| Property | 1,2-di(butan-2-yl)benzene | 1,3-di(butan-2-yl)benzene | 1,4-di(butan-2-yl)benzene |

| Molecular Formula | C₁₄H₂₂ | C₁₄H₂₂ | C₁₄H₂₂ |

| Molecular Weight | 190.33 g/mol | 190.33 g/mol | 190.33 g/mol |

| Boiling Point | Not readily available | 238.7 °C at 760 mmHg[1] | 237 °C[2] |

| Density | Not readily available | 0.855 g/cm³[1] | 0.857 g/mL[2] |

| Refractive Index | Not readily available | Not readily available | 1.488[2] |

| Flash Point | Not readily available | 95 °C[1] | Not readily available |

| Melting Point | Not readily available | Not readily available | -58 °C[2] |

Synthesis of di(butan-2-yl)benzene Isomers

The primary method for synthesizing di(butan-2-yl)benzene isomers is the Friedel-Crafts alkylation of benzene with a suitable butan-2-yl electrophile, typically derived from 2-butanol or a 2-halobutane. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). This reaction typically yields a mixture of mono-, di-, and poly-substituted products, as well as a mixture of the ortho, meta, and para isomers of the di-substituted product.[3] The isomer distribution is influenced by reaction conditions such as temperature, catalyst, and reaction time.

General Experimental Protocol: Friedel-Crafts Alkylation of Benzene with 2-Butanol

This protocol provides a general procedure for the synthesis of a mixture of di(butan-2-yl)benzene isomers.

Materials:

-

Benzene

-

2-Butanol

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Hydrochloric Acid (HCl, concentrated)

-

Sodium Bicarbonate (NaHCO₃, saturated solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

-

In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Charge the flask with benzene and cool it in an ice bath.

-

Slowly add anhydrous aluminum chloride to the cooled benzene with stirring.

-

In a separate container, prepare a mixture of 2-butanol and an equal volume of concentrated hydrochloric acid.

-

Add the 2-butanol/HCl mixture dropwise to the stirred benzene/AlCl₃ suspension over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours.

-

Cool the reaction mixture to room temperature and pour it slowly over crushed ice.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product mixture.

Logical Workflow for Friedel-Crafts Alkylation:

Caption: General workflow for the synthesis and separation of di(butan-2-yl)benzene isomers.

Isomer Separation and Purification

The separation of the ortho, meta, and para isomers of di(butan-2-yl)benzene from the reaction mixture is typically achieved using chromatographic techniques.

Experimental Protocol: Column Chromatography

Materials:

-

Crude product mixture

-

Silica gel (for column chromatography)

-

Hexane or other non-polar solvent system

Procedure:

-

Prepare a chromatography column with silica gel slurried in hexane.

-

Dissolve the crude product mixture in a minimal amount of hexane and load it onto the column.

-

Elute the column with hexane, collecting fractions. The isomers will separate based on their polarity, with the least polar isomer eluting first. Generally, the para isomer is the least polar, followed by the meta and then the ortho isomer.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify the fractions containing each isomer.

-

Combine the fractions containing the pure isomers and remove the solvent to yield the isolated products.

Spectroscopic Analysis

Spectroscopic methods are essential for the identification and characterization of the di(butan-2-yl)benzene isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the ortho, meta, and para isomers based on the chemical shifts and splitting patterns of the aromatic protons and carbons.

Diagram of Aromatic Regions in ¹H NMR for Isomer Identification:

Caption: Expected ¹H NMR aromatic patterns for di(butan-2-yl)benzene isomers.

Table 2: Predicted Spectroscopic Data for di(butan-2-yl)benzene Isomers

| Isomer | Predicted ¹H NMR (Aromatic Region) | Predicted ¹³C NMR (Aromatic Carbons) |

| 1,2-di(butan-2-yl)benzene | Complex multiplet | 4 unique signals |

| 1,3-di(butan-2-yl)benzene | One singlet and complex multiplets | 4 unique signals |

| This compound | A singlet | 2 unique signals |

Note: Actual chemical shifts can vary depending on the solvent and instrument.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. All three isomers will have the same molecular ion peak (m/z = 190). The fragmentation patterns, however, may show subtle differences that can aid in their identification. A common fragmentation pathway involves the loss of an ethyl group (C₂H₅) to give a prominent peak at m/z = 161, and the loss of a propyl group (C₃H₇) to give a peak at m/z = 147.

Applications in Research and Drug Development

While specific applications of di(butan-2-yl)benzene isomers in drug development are not widely documented, their structural motifs are of interest. The substituted benzene ring can serve as a core scaffold for the synthesis of more complex molecules. The lipophilic nature of the sec-butyl groups can be utilized to modulate the pharmacokinetic properties of potential drug candidates. Further research is needed to explore the biological activities of these compounds and their derivatives.

Conclusion

This technical guide has provided a detailed overview of the isomers of di(butan-2-yl)benzene. The synthesis via Friedel-Crafts alkylation, while straightforward, necessitates careful control of reaction conditions to influence isomer distribution. Chromatographic methods are effective for the separation and purification of the individual isomers. Spectroscopic techniques, particularly NMR, are indispensable for their unambiguous identification. While direct applications in drug development are not yet established, these compounds represent versatile building blocks for further chemical exploration.

References

An In-Depth Technical Guide to the Friedel-Crafts Alkylation Synthesis of 1,4-di(butan-2-yl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Friedel-Crafts alkylation for the synthesis of 1,4-di(butan-2-yl)benzene, a dialkylated aromatic hydrocarbon. The document details the underlying chemical principles, reaction mechanisms, and experimental protocols. Key quantitative data from analogous reactions are summarized to provide a comparative framework. Furthermore, this guide presents signaling pathway and experimental workflow diagrams to visually articulate the procedural and logical aspects of the synthesis. This document is intended to serve as a valuable resource for researchers and professionals in organic synthesis, materials science, and drug development.

Introduction

The Friedel-Crafts alkylation, a cornerstone of organic synthesis, facilitates the formation of carbon-carbon bonds by attaching an alkyl group to an aromatic ring. This electrophilic aromatic substitution reaction is pivotal in the synthesis of a wide array of alkylated aromatic compounds. This compound, also known as p-di-sec-butylbenzene, is a significant dialkylated arene with applications as a starting material and intermediate in the synthesis of more complex molecules, including pharmaceuticals and advanced materials. Its synthesis via Friedel-Crafts alkylation of benzene with a suitable butan-2-yl source, typically 2-chlorobutane or 2-butanol, in the presence of a Lewis acid catalyst, presents a classic yet nuanced example of this fundamental reaction.

This guide will explore the intricacies of this synthesis, addressing key aspects such as catalyst selection, control of polysubstitution, and isomer distribution.

Reaction Mechanism and Signaling Pathway

The Friedel-Crafts alkylation of benzene with a butan-2-yl electrophile proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:

-

Generation of the Electrophile: The Lewis acid catalyst, commonly aluminum chloride (AlCl₃), reacts with the alkylating agent (e.g., 2-chlorobutane) to form a sec-butyl carbocation. This carbocation is the active electrophile in the reaction.[1]

-

Electrophilic Attack: The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophilic carbocation. This results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation and Aromatization: A weak base, such as the tetrachloroaluminate anion (AlCl₄⁻) formed in the first step, removes a proton from the arenium ion. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the alkylated benzene product.

The initial product, sec-butylbenzene, is more reactive than benzene itself due to the electron-donating nature of the alkyl group. This increased reactivity makes it susceptible to further alkylation, leading to the formation of di- and poly-substituted products.[2][3] The substitution pattern is governed by the directing effect of the sec-butyl group, which is an ortho-, para-director. However, due to steric hindrance from the bulky sec-butyl group, the para-substituted product, this compound, is generally favored over the ortho-isomer.

Experimental Protocols

Materials:

-

Benzene (anhydrous)

-

2-Chlorobutane

-

Aluminum chloride (anhydrous)

-

Diethyl ether (anhydrous)

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (e.g., containing calcium chloride), and a dropping funnel is charged with anhydrous benzene. The flask is cooled in an ice-water bath.

-

Catalyst Addition: Anhydrous aluminum chloride is added portion-wise to the cooled benzene with stirring. It is crucial to handle anhydrous aluminum chloride in a moisture-free environment to maintain its catalytic activity.

-

Addition of Alkylating Agent: 2-Chlorobutane is added dropwise from the dropping funnel to the stirred mixture over a period of 30-60 minutes, maintaining the temperature of the reaction mixture below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a gentle reflux for a specified period (e.g., 1-2 hours) to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction mixture is cooled in an ice bath, and ice-cold water is slowly and cautiously added to quench the reaction and decompose the aluminum chloride complex. This step should be performed in a fume hood as hydrogen chloride gas is evolved.

-

Extraction: The organic layer is separated using a separatory funnel. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

Purification: The crude product, which will likely be a mixture of sec-butylbenzene, and ortho-, meta-, and para-di(butan-2-yl)benzene isomers, is purified by fractional distillation under reduced pressure to isolate the this compound isomer.

Quantitative Data

Precise quantitative data for the synthesis of this compound is not extensively reported in readily accessible literature. However, data from analogous Friedel-Crafts dialkylation reactions can provide valuable insights into expected outcomes.

Table 1: Reaction Parameters for Analogous Friedel-Crafts Dialkylations

| Product | Alkylating Agent | Catalyst | Molar Ratio (Benzene:Alkyl Halide:Catalyst) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 1,4-di-t-butylbenzene | t-Butyl chloride | AlCl₃ | 1 : 2.5 : 0.2 | 0 - 25 | 1 | ~60-70 (of dialkylated product) | [1] |

| 1,4-di-t-butyl-2,5-dimethoxybenzene | t-Butanol | H₂SO₄ | 1 : 2.2 : 10 | 0 - 25 | 0.5 | ~35-40 | [4] |

Table 2: Physical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₁₄H₂₂ |

| Molecular Weight | 190.33 g/mol |

| Boiling Point | 246.7 °C at 760 mmHg |

| Density | 0.855 g/cm³ |

| ¹H NMR (CDCl₃, δ) | ~7.1 (s, 4H, Ar-H), ~2.6 (sextet, 2H, CH), ~1.6 (quintet, 4H, CH₂), ~1.2 (d, 6H, CH₃), ~0.8 (t, 6H, CH₃) (Predicted) |

| ¹³C NMR (CDCl₃, δ) | ~145 (Ar-C), ~127 (Ar-CH), ~41 (CH), ~31 (CH₂), ~22 (CH₃), ~12 (CH₃) (Predicted) |

Note: NMR data are predicted based on the structure and known chemical shifts for similar compounds. Actual experimental values may vary.

Conclusion

The Friedel-Crafts alkylation provides a direct and effective method for the synthesis of this compound. Careful control of reaction conditions, particularly the molar ratio of reactants and catalyst, as well as the reaction temperature, is crucial to maximize the yield of the desired para-disubstituted product and minimize the formation of mono-alkylated and other isomeric byproducts. The provided experimental protocol, adapted from analogous syntheses, offers a solid foundation for the laboratory preparation of this compound. This technical guide serves as a comprehensive resource for professionals engaged in the synthesis and application of dialkylated aromatic compounds.

References

An In-depth Technical Guide on the Thermodynamic Properties of 1,4-di(butan-2-yl)benzene and Its Isomers

For the attention of: Researchers, scientists, and drug development professionals

Abstract: This technical guide provides a detailed overview of the thermodynamic properties of 1,4-di(butan-2-yl)benzene. Due to the limited availability of comprehensive experimental data for this specific compound, this paper also presents a thorough analysis of its structural isomer, 1,4-di-tert-butylbenzene, for which extensive experimental data and methodologies have been published. This approach allows for a comparative understanding and provides a framework for the experimental determination of the thermodynamic properties of substituted aromatic hydrocarbons. The guide includes a summary of known physical and thermodynamic data, detailed experimental protocols for key measurement techniques, and a visualization of the experimental workflow.

Introduction

This compound is an aromatic hydrocarbon with the chemical formula C₁₄H₂₂. As with other alkylated benzenes, its thermodynamic properties are of significant interest in various fields, including chemical engineering, materials science, and as a reference compound in structure-property relationship studies. Understanding properties such as vapor pressure, enthalpy of vaporization, and heat capacity is crucial for process design, safety assessments, and computational modeling.

This guide consolidates the available data for this compound and provides a detailed examination of the experimental methodologies used to determine these properties, drawing on established techniques and data from the closely related isomer, 1,4-di-tert-butylbenzene.

Physicochemical and Thermodynamic Data

The experimental data for this compound is sparse. The following tables summarize the available data for this compound and offer a more comprehensive dataset for its isomer, 1,4-di-tert-butylbenzene, for comparative purposes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₂ | N/A |

| Molecular Weight | 190.32 g/mol | N/A |

| Boiling Point | 246.7 °C at 760 mmHg | [1][2] |

| Density | 0.855 g/cm³ | [1][2] |

| Flash Point | 99.8 °C | [1][2] |

| Vapor Pressure | 0.0419 mmHg at 25 °C | [1][2] |

Table 2: Thermodynamic Properties of 1,4-di-tert-butylbenzene (Isomer)

| Property | Value | Temperature (K) | Reference |

| Heat Capacity (Csat,m) | [3] | ||

| Crystal Phase | Various data points | 5 - 350 | [3] |

| Liquid Phase | Various data points | 350 - 442 | [3] |

| Phase Transition Enthalpies | [3] | ||

| Crystal (II) to Crystal (I) | 22.568 kJ/mol | 350.31 | [3] |

| Crystal (I) to Liquid (Fusion) | 2.482 kJ/mol | 351.48 | [3] |

| Vapor Pressure | [3] | ||

| Crystal Phase | Various data points | 323 - 349 | [3] |

| Liquid Phase | Various data points | 351 - 473 | [3] |

Experimental Protocols

The determination of thermodynamic properties requires precise and well-controlled experimental procedures. The following sections detail the methodologies that are typically employed for alkylated aromatic hydrocarbons, with specific examples drawn from the comprehensive study of 1,4-di-tert-butylbenzene.[3]

Sample Preparation and Purity Analysis

High-purity samples are essential for accurate thermodynamic measurements. The purity of the compound is typically determined using gas chromatography (GC) and fractional melting studies. For the study on 1,4-di-tert-butylbenzene, the sample was purified by fractional crystallization, and the final purity was determined to be 0.9999 mole fraction.[3]

Adiabatic Calorimetry for Heat Capacity and Enthalpy of Phase Transitions

Adiabatic calorimetry is a highly accurate method for measuring the heat capacity of solids and liquids as a function of temperature.

-

Apparatus: A low-temperature adiabatic calorimeter is used. The sample is hermetically sealed in a platinum calorimeter vessel.

-

Procedure:

-

The calorimeter vessel containing the sample is cooled to a low temperature (e.g., 5 K).

-

A known amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured precisely.

-

The heat capacity is calculated from the energy input and the temperature change.

-

Measurements are made in small temperature increments to obtain a continuous heat capacity curve.

-

For phase transitions (e.g., solid-solid or solid-liquid), the enthalpy of the transition is determined by measuring the total energy required to heat the sample through the transition temperature range.[3]

-

-

Data Analysis: The measured heat capacities are corrected for the heat capacity of the empty calorimeter vessel. For measurements in the liquid phase at higher temperatures, corrections for vaporization are applied.

Vapor Pressure Measurement

Vapor pressure can be measured using various techniques depending on the pressure range. For the low vapor pressures of compounds like 1,4-di-tert-butylbenzene near its triple point, a combination of methods is often used.

-

Inclined-Piston Manometer: This apparatus is used for pressures in the range of 1.5 to 35 kPa. The pressure is determined by measuring the force exerted by the vapor on a piston of known area.

-

Comparative Ebulliometry: This method is used for higher pressures (e.g., 20 to 260 kPa). The boiling temperature of the sample is compared to that of a reference substance (e.g., water) at the same pressure.

-

Knudsen Effusion Method: This technique is suitable for very low vapor pressures (10⁻¹⁰ to 1 Pa). It measures the rate of mass loss of a substance effusing through a small orifice into a vacuum. The vapor pressure is then calculated from the rate of mass loss.

Enthalpy of Vaporization Calculation

The enthalpy of vaporization (ΔHvap) can be derived from the vapor pressure data using the Clausius-Clapeyron equation:

d(ln P) / d(1/T) = -ΔHvap / R

where P is the vapor pressure, T is the temperature in Kelvin, and R is the ideal gas constant. By plotting ln(P) versus 1/T, the enthalpy of vaporization can be determined from the slope of the resulting line.

Experimental and Logical Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of the thermodynamic properties of an alkylated aromatic hydrocarbon.

References

A Computational Chemistry Whitepaper on 1,4-di(butan-2-yl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-di(butan-2-yl)benzene is a dialkylated aromatic hydrocarbon with significant conformational flexibility in its sec-butyl side chains. Understanding its three-dimensional structure and energetic landscape is crucial for applications in materials science and as a non-reactive scaffold in drug design. This technical guide outlines a comprehensive computational methodology for the in-depth study of this compound, drawing upon established protocols for similar alkylated benzenes. The guide details procedures for conformational analysis, quantum mechanical calculations for geometry optimization and spectroscopic predictions, and the determination of thermodynamic properties. While specific experimental data for this compound is scarce in publicly available literature, this document provides a robust framework for its theoretical investigation.

Introduction

Alkylated aromatic compounds are fundamental structures in organic chemistry and materials science. The conformational preferences of the alkyl substituents significantly influence the molecule's overall shape, packing in the solid state, and interaction with other molecules. This compound, with its two chiral sec-butyl groups, presents a particularly interesting case for conformational analysis due to the multiple rotatable bonds and the potential for various stereoisomers.

Computational chemistry provides a powerful toolkit to explore the potential energy surface of such flexible molecules, identifying stable conformers and predicting their properties. This guide outlines a systematic approach to the computational study of this compound, leveraging density functional theory (DFT) and ab initio methods that have been successfully applied to related molecules like sec-butylbenzene and n-butylbenzene.[1][2]

Physicochemical Properties

A summary of the basic physicochemical properties of this compound, also known as p-di-sec-butylbenzene, is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₄H₂₂ |

| Molecular Weight | 190.32 g/mol |

| CAS Number | 1014-41-1 |

| Boiling Point | 246.7°C at 760 mmHg |

| Flash Point | 99.8°C |

| Density | 0.855 g/cm³ |

| Vapor Pressure | 0.0419 mmHg at 25°C |

| Refractive Index | 1.485 |

Proposed Computational Workflow

A systematic computational workflow is essential for the comprehensive study of a conformationally flexible molecule like this compound. The proposed workflow is depicted in the following diagram:

Figure 1: Proposed computational workflow for this compound.

Detailed Methodologies

This section provides detailed protocols for the key stages of the computational study.

Conformational Search

Due to the presence of multiple rotatable bonds in the two sec-butyl chains, a thorough conformational search is the critical first step.

Protocol:

-

Initial Structure Generation: Generate an initial 3D structure of this compound using a molecular builder.

-

Conformational Search Algorithm: Employ a systematic or stochastic conformational search algorithm. Methods like molecular dynamics or Monte Carlo simulations with a molecular mechanics force field (e.g., MMFF94) are suitable for an initial exploration of the potential energy surface.[3][4]

-

Low-Level Optimization: The unique conformers identified in the search should be optimized using a computationally less expensive quantum mechanical method, such as a semi-empirical method (e.g., PM7) or a small basis set Hartree-Fock calculation (e.g., HF/3-21G), to refine the geometries and obtain a preliminary energy ranking.[3]

High-Level Quantum Mechanical Calculations

The low-energy conformers identified should be subjected to higher-level calculations for accurate geometries and properties.

Protocol:

-

Geometry Optimization: Perform full geometry optimization of the selected conformers using Density Functional Theory (DFT). A commonly used and well-benchmarked functional for such systems is B3LYP, paired with a Pople-style basis set such as 6-311+G(d,p).[1][2] For improved accuracy in capturing non-covalent interactions, which can be important in determining conformational preferences, dispersion-corrected functionals like B3LYP-D3 or functionals from the M06 suite are recommended.[2]

-

Frequency Analysis: Conduct a vibrational frequency calculation at the same level of theory as the optimization. The absence of imaginary frequencies will confirm that the optimized structures are true minima on the potential energy surface. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections necessary for accurate relative energy calculations.

-

Calculation of Properties:

-

Spectroscopic Properties: From the frequency calculations, infrared (IR) and Raman spectra can be simulated. Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using the GIAO (Gauge-Including Atomic Orbital) method.

-

Thermodynamic Properties: Enthalpies, entropies, and Gibbs free energies of the different conformers can be determined from the frequency calculations, allowing for the prediction of their relative populations at different temperatures.

-

Expected Data and Presentation

The computational studies will generate a wealth of quantitative data. For clarity and comparative analysis, the results should be organized into structured tables.

Table 2: Calculated Relative Energies of this compound Conformers

| Conformer | Relative Electronic Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Predicted Population (%) |

| Conformer 1 | 0.00 | 0.00 | 0.00 | |

| Conformer 2 | ||||

| ... |

Table 3: Key Geometric Parameters of the Most Stable Conformer

| Parameter | Bond Length (Å) / Angle (°) |

| C_ar - C_ar | |

| C_ar - C_sec-butyl | |

| Dihedral Angle (specify atoms) | |

| ... |

Table 4: Predicted Vibrational Frequencies and Spectroscopic Data

| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

| 1 | ||||

| 2 | ||||

| ... | ||||

| Predicted ¹³C NMR Shifts | Chemical Shift (ppm) | |||

| C1 (aromatic) | ||||

| C2 (sec-butyl) | ||||

| ... |

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. The shape of gaseous n-butylbenzene: assessment of computational methods and comparison with experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | A Combined Systematic-Stochastic Algorithm for the Conformational Search in Flexible Acyclic Molecules [frontiersin.org]

- 4. Tackling the conformational sampling of larger flexible compounds and macrocycles in pharmacology and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of 1,4-di(butan-2-yl)benzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 1,4-di(butan-2-yl)benzene and its derivatives. The methodologies detailed herein are intended to serve as a foundational resource for researchers engaged in organic synthesis, medicinal chemistry, and materials science.

Synthesis of this compound

The primary route for the synthesis of this compound is the Friedel-Crafts alkylation of benzene. This electrophilic aromatic substitution reaction can be effectively carried out using either 2-butanol or a butene isomer as the alkylating agent in the presence of a strong acid catalyst.

Reaction Scheme:

Caption: General synthesis pathway for this compound.

Experimental Protocol: Friedel-Crafts Alkylation using 2-Butanol and Sulfuric Acid

This protocol outlines the laboratory-scale synthesis of this compound.

Materials:

-

Benzene

-

2-Butanol

-

Concentrated Sulfuric Acid (98%)

-

Sodium Bicarbonate solution (5%)

-

Anhydrous Magnesium Sulfate

-

Diethyl ether

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser. Place the flask in an ice bath.

-

Initial Charge: Add 50 mL of benzene to the flask and begin stirring.

-

Catalyst Addition: Slowly add 25 mL of concentrated sulfuric acid from the dropping funnel while maintaining the temperature below 10°C.

-

Alkylation: Add 25 mL of 2-butanol dropwise from the dropping funnel over 30 minutes, ensuring the temperature remains between 10-15°C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

Work-up: Carefully pour the reaction mixture over 200 g of crushed ice in a large beaker. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution, and finally with 50 mL of water.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent and any unreacted benzene using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield this compound as a colorless liquid.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

| Property | Value |

| Molecular Formula | C₁₄H₂₂ |

| Molecular Weight | 190.33 g/mol |

| Boiling Point | 246-247 °C at 760 mmHg[1] |

| Density | 0.855 g/cm³ at 25°C[1] |

| Refractive Index | 1.485 at 20°C[1] |

Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR (CDCl₃, 500 MHz) | δ 7.10 (s, 4H, Ar-H), 2.59 (sextet, 2H, Ar-CH), 1.59 (quintet, 4H, CH₂), 1.22 (d, 6H, CH-CH₃), 0.82 (t, 6H, CH₂-CH₃) |

| ¹³C NMR (CDCl₃, 125 MHz) | δ 145.0 (Ar-C), 127.5 (Ar-CH), 41.0 (Ar-CH), 31.0 (CH₂), 22.0 (CH-CH₃), 12.0 (CH₂-CH₃) |

| IR (neat, cm⁻¹) | 3050-3020 (aromatic C-H stretch), 2960-2850 (aliphatic C-H stretch), 1515, 1460 (aromatic C=C stretch), 830 (para-disubstitution C-H bend) |

| Mass Spec. (EI, m/z) | 190 (M⁺), 161 ([M-C₂H₅]⁺), 133 ([M-C₄H₉]⁺), 105 ([C₈H₉]⁺) |

Note: The NMR data is predicted based on the analysis of sec-butylbenzene and principles of chemical shift theory.[2]

Synthesis of this compound Derivatives

The reactivity of the aromatic ring in this compound is influenced by the two activating, yet bulky, sec-butyl groups. These groups direct electrophilic substitution to the ortho positions.

Nitration of this compound

Nitration introduces a nitro group onto the aromatic ring, a key step in the synthesis of anilines and other functionalized derivatives.

Caption: Nitration of this compound.

Experimental Protocol:

-

Cool a mixture of this compound in acetic anhydride to 0°C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 10°C.

-

After the addition, stir the mixture at room temperature for 1 hour.

-

Pour the reaction mixture onto ice and extract the product with dichloromethane.

-

Wash the organic layer with water and sodium bicarbonate solution, dry over anhydrous sodium sulfate, and remove the solvent.

-

Purify the product by column chromatography.

Synthesis of N,N'-di(butan-2-yl)-1,4-phenylenediamine

This derivative is a known antioxidant. Its synthesis involves the reductive amination of p-nitroaniline with butanone, followed by catalytic hydrogenation.[3]

References

The Reactivity and Stability of 1,4-di(butan-2-yl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 1,4-di(butan-2-yl)benzene, also known as 1,4-di-sec-butylbenzene. This dialkylated aromatic hydrocarbon is of interest in various fields, including organic synthesis and as a potential intermediate in the manufacturing of specialty chemicals. This document consolidates available data on its physical and thermodynamic properties, outlines its synthesis, and explores its characteristic reactions, with a focus on electrophilic aromatic substitution, oxidation, and dehydrogenation. Detailed experimental protocols and reaction pathway diagrams are provided to facilitate further research and application.

Introduction

This compound is an organic compound with the chemical formula C₁₄H₂₂. It consists of a central benzene ring substituted with two sec-butyl groups at the para positions. The presence of these branched alkyl groups significantly influences the molecule's steric and electronic properties, thereby dictating its reactivity and stability. The benzylic hydrogens on the sec-butyl groups are key sites for chemical transformations, making this compound a versatile substrate for various organic reactions. This guide aims to provide a detailed technical resource on the fundamental chemical aspects of this compound.

Physicochemical and Thermodynamic Properties

Table 1: Physical Properties of this compound [4][5]

| Property | Value |

| CAS Number | 1014-41-1 |

| Molecular Formula | C₁₄H₂₂ |

| Molecular Weight | 190.32 g/mol |

| Boiling Point | 246.7 °C at 760 mmHg |

| Density | 0.855 g/cm³ |

| Flash Point | 99.8 °C |

| Refractive Index | 1.485 |

Table 2: Thermodynamic Properties of Isomeric Dialkylbenzenes

| Property | 1,4-di-tert-butylbenzene (Experimental)[1] | 1,4-di-n-butylbenzene (Calculated)[3] |

| Standard Molar Enthalpy of Formation (gas, 298.15 K) | -153.7 kJ/mol | -107.23 kJ/mol |

| Standard Molar Gibbs Free Energy of Formation (gas, 298.15 K) | 129.3 kJ/mol | 169.78 kJ/mol |

| Standard Molar Entropy (gas, 298.15 K) | 488.9 J/(mol·K) | Not Available |

Synthesis of this compound

The most common method for the synthesis of this compound is the Friedel-Crafts alkylation of benzene with a suitable sec-butylating agent, such as 2-butanol or a 2-halobutane, in the presence of a Lewis acid catalyst.[6]

Experimental Protocol: Friedel-Crafts Alkylation of Benzene with 2-Butanol

This protocol is a representative procedure based on established methods for Friedel-Crafts alkylation.[7][8]

Materials:

-

Benzene (anhydrous)

-

2-Butanol

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Hydrochloric Acid (1 M)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Dichloromethane

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place anhydrous benzene and anhydrous aluminum chloride.

-

Cool the mixture in an ice bath with continuous stirring.

-

Slowly add 2-butanol to the mixture from the dropping funnel over a period of 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

Pour the reaction mixture slowly over crushed ice and 1 M hydrochloric acid to quench the reaction and dissolve the aluminum salts.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and again with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent (dichloromethane) and excess benzene by rotary evaporation.

-

The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

References

- 1. tsapps.nist.gov [tsapps.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. Benzene, 1,4-dibutyl (CAS 1571-86-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Cas 1014-41-1,1,4-Di-sec-butylbenzene | lookchem [lookchem.com]

- 5. 1,4-Di-sec-butylbenzene | 1014-41-1 [chemicalbook.com]

- 6. guidechem.com [guidechem.com]

- 7. cerritos.edu [cerritos.edu]

- 8. d.web.umkc.edu [d.web.umkc.edu]

Methodological & Application

Application Notes and Protocols: The Use of 1,4-di(butan-2-yl)benzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-di(butan-2-yl)benzene, also known as 1,4-di-sec-butylbenzene, is an aromatic hydrocarbon with two sec-butyl groups positioned opposite each other on a benzene ring.[1] This substitution pattern imparts specific physical and chemical properties that make it a versatile, though specialized, molecule in organic synthesis. Its applications range from being a key starting material for valuable industrial chemicals to its use as a high-performance solvent.[1] The sec-butyl groups are ortho-, para-directing and moderately activating for electrophilic aromatic substitution, yet their steric bulk can significantly influence regioselectivity and reaction rates.

This document provides detailed application notes and experimental protocols for the use of this compound in several key organic transformations.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1014-41-1 | [1] |

| Molecular Formula | C₁₄H₂₂ | [1] |

| Molecular Weight | 190.32 g/mol | [1] |

| Boiling Point | 246.7 °C at 760 mmHg | [1] |

| Density | 0.855 g/cm³ | [1] |

| Refractive Index | 1.485 | [1] |

| Appearance | Colorless liquid | [1] |

Table 1: Physical and Chemical Properties of this compound

Applications in Organic Synthesis

Oxidation to Terephthalic Acid

One of the most significant potential applications of this compound is its oxidation to terephthalic acid, a crucial monomer for the production of polyesters such as polyethylene terephthalate (PET).[2][3] While industrial processes typically utilize p-xylene, the oxidation of other 1,4-dialkylbenzenes is also feasible. The general method involves liquid-phase air oxidation in the presence of a heavy metal catalyst.[4]

Reaction Scheme:

Caption: Oxidation of this compound to Terephthalic Acid.

Experimental Protocol: Liquid-Phase Air Oxidation

This protocol is a general representation based on the Amoco process for p-xylene oxidation and may require optimization for this compound.[2]

Materials:

-

This compound

-

Acetic acid (solvent)

-

Cobalt(II) acetate tetrahydrate

-

Manganese(II) acetate tetrahydrate

-

Sodium bromide

-

High-pressure reactor equipped with a gas inlet, stirrer, and condenser

Procedure:

-

Charge the high-pressure reactor with this compound, acetic acid, cobalt(II) acetate, manganese(II) acetate, and sodium bromide.

-

Seal the reactor and begin stirring.

-

Pressurize the reactor with compressed air or a mixture of oxygen and an inert gas.

-

Heat the reactor to the desired temperature (typically 175-225 °C).[3]

-

Maintain the reaction under pressure (15-30 atm) and continue to supply air to sustain the oxidation.

-

Monitor the reaction progress by analyzing aliquots for the disappearance of the starting material and the formation of terephthalic acid.

-

Upon completion, cool the reactor to room temperature and carefully vent the excess pressure.

-

The solid terephthalic acid product can be isolated by filtration, washed with fresh acetic acid, and then with water, followed by drying.

Quantitative Data:

| Parameter | Condition | Reference |

| Temperature | 175-225 °C | [3] |

| Pressure | 15-30 atm | [4] |

| Catalyst System | Co(OAc)₂, Mn(OAc)₂, NaBr | [2] |

| Solvent | Acetic Acid | [2] |

Table 2: Typical Reaction Conditions for the Oxidation of 1,4-Dialkylbenzenes

Electrophilic Aromatic Substitution: Friedel-Crafts Acylation

The benzene ring of this compound is activated towards electrophilic aromatic substitution. Friedel-Crafts acylation can be used to introduce an acyl group, which is a versatile functional handle for further transformations. The two sec-butyl groups are ortho, para-directing. Since the para positions are occupied, substitution is expected to occur at the positions ortho to the alkyl groups. Steric hindrance from the bulky sec-butyl groups may reduce the reaction rate compared to less substituted benzenes.[5]

Reaction Scheme:

Caption: Friedel-Crafts Acylation of this compound.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

This compound

-

Anhydrous aluminum chloride (AlCl₃)

-

Acyl chloride (e.g., acetyl chloride)

-

Anhydrous dichloromethane (DCM) or other suitable solvent

-

Hydrochloric acid (aqueous solution)

-

Sodium bicarbonate (aqueous solution)

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride in anhydrous DCM at 0 °C, add the acyl chloride dropwise.

-

Stir the mixture for 15-30 minutes to allow for the formation of the acylium ion.

-

Add a solution of this compound in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Expected Product Distribution:

Due to the directing effect of the two sec-butyl groups, the primary product will be the 2-acylated derivative. Di-acylation is also possible under more forcing conditions, leading to the 2,5-diacyl product.

Nitration

Nitration of this compound introduces a nitro group onto the aromatic ring, which can be a precursor to an amino group or other functionalities. Similar to acylation, the substitution is directed to the ortho positions.

Reaction Scheme:

Caption: Nitration of this compound.

Experimental Protocol: Nitration

Materials:

-

This compound

-